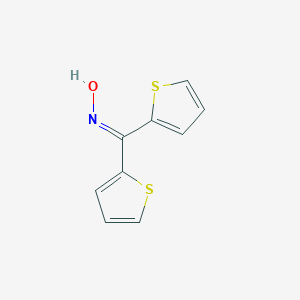

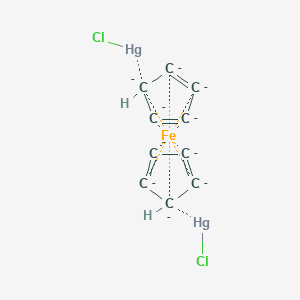

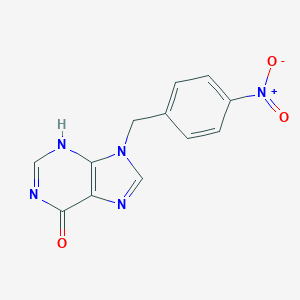

9-(p-Nitrobenzyl)-9H-purin-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-(p-Nitrobenzyl)-9H-purin-6-ol, also known as N6-(4-nitrobenzyl)adenosine-5'-O-monophosphate (NB-AMP), is a modified form of adenosine monophosphate. It has been widely used in scientific research as a photoactivatable cAMP analog, which can be used to study cAMP-dependent signaling pathways.

Mecanismo De Acción

The mechanism of action of NB-AMP is based on its ability to mimic the structure and function of cAMP. When NB-AMP is added to cells, it can be converted to cAMP by endogenous phosphodiesterases. However, NB-AMP can also be activated by light, which cleaves the nitrobenzyl group and releases cAMP. This allows researchers to control the timing and location of cAMP signaling with high precision.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of NB-AMP are similar to those of cAMP. It can activate protein kinase A (PKA) and exchange protein activated by cAMP (EPAC), which are key regulators of many cellular processes, such as metabolism, gene expression, and ion channel activity. NB-AMP can also modulate the activity of cyclic nucleotide-gated (CNG) channels, which are involved in vision and olfaction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of NB-AMP is its photoactivatable property, which allows researchers to control the timing and location of cAMP signaling with high precision. This is particularly useful for studying complex signaling networks that involve multiple cell types or spatially distinct compartments. However, NB-AMP also has some limitations. For example, its photoactivation efficiency can vary depending on the wavelength and intensity of light used. In addition, NB-AMP can be toxic to cells at high concentrations, which can limit its use in some experiments.

Direcciones Futuras

There are several future directions for NB-AMP research. One direction is to develop new photoactivatable cAMP analogs with improved properties, such as higher photoactivation efficiency and lower toxicity. Another direction is to use NB-AMP to study the role of cAMP signaling in disease models, such as cancer and neurological disorders. Finally, NB-AMP can be used in combination with other optogenetic tools, such as channelrhodopsins and halorhodopsins, to study complex signaling networks in vivo.

Métodos De Síntesis

NB-AMP can be synthesized by reacting adenosine-5'-monophosphate with 4-nitrobenzyl bromide in the presence of a base. The reaction yields NB-AMP as a white powder, which can be purified by column chromatography.

Aplicaciones Científicas De Investigación

NB-AMP has been widely used in scientific research as a photoactivatable cAMP analog. It can be used to study cAMP-dependent signaling pathways, such as the regulation of ion channels, protein kinases, and gene expression. By using light to activate NB-AMP, researchers can precisely control the timing and location of cAMP signaling, which is difficult to achieve with traditional methods.

Propiedades

Número CAS |

13233-86-8 |

|---|---|

Nombre del producto |

9-(p-Nitrobenzyl)-9H-purin-6-ol |

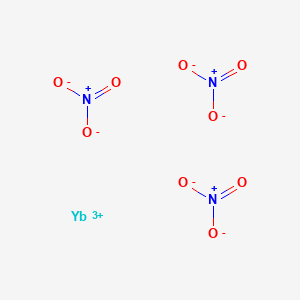

Fórmula molecular |

C12H9N5O3 |

Peso molecular |

271.23 g/mol |

Nombre IUPAC |

9-[(4-nitrophenyl)methyl]-1H-purin-6-one |

InChI |

InChI=1S/C12H9N5O3/c18-12-10-11(13-6-14-12)16(7-15-10)5-8-1-3-9(4-2-8)17(19)20/h1-4,6-7H,5H2,(H,13,14,18) |

Clave InChI |

AWOOIVCGPKFRJZ-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC(=CC=C1CN2C=NC3=C2NC=NC3=O)[N+](=O)[O-] |

SMILES |

C1=CC(=CC=C1CN2C=NC3=C2N=CNC3=O)[N+](=O)[O-] |

SMILES canónico |

C1=CC(=CC=C1CN2C=NC3=C2NC=NC3=O)[N+](=O)[O-] |

Sinónimos |

9-(p-Nitrobenzyl)-9H-purin-6-ol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.